2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester is characterized by its molecular formula C10H10ClN3O3 and molecular weight of 255.66. The compound appears as a colourless oil and exhibits good solubility in chloroform and dichloromethane.
Physical Properties
The physical properties of this compound are summarized in the following table:
Property
Value
Reference
Physical State
Colourless Oil
Solubility
Soluble in Chloroform, Dichloromethane
Molecular Formula
C10H10ClN3O3
Molecular Weight
255.66
Price (for reference)
$358 for 100mg (as of 2025)
Stereochemistry
The compound contains a stereogenic center at the carbon bearing the chloromethyl group, resulting in two stereoisomers:
Stereoisomer
CAS Number
Reference
Racemate (non-specific)
1216552-75-8
(1S)-isomer
881012-11-9
(1R)-isomer
891782-65-3
The stereochemistry plays a crucial role in determining the compound's reactivity and potential applications, particularly in asymmetric synthesis and pharmaceutical development.
Synthesis and Preparation
Synthetic Method
Description
Potential Application
Reference
Nucleophilic Substitution
Reaction of a chloro-precursor with sodium azide
Introduction of azido group
Staudinger Reaction
Treatment of hydroxy azido esters with triphenylphosphine
Formation of oxazaphospholidines
Wenker Aziridine Synthesis
Conversion of amino alcohols to sulfate esters followed by cyclization
Preparation of related azido derivatives
Reaction Conditions
The synthesis of azido compounds typically employs specific reaction conditions, as exemplified by related compounds:
Precursor
Reagents
Conditions
Product
Reference
Chloromethyl derivatives
Sodium azide
DMF, 60-80°C, 24-72h
Azidomethyl products
Bromoacetyl derivatives
Sodium azide
Room temperature
2-azidoacetamides
Hydroxy azido carboxylic acids
Diazomethane followed by triphenylphosphine
Acetonitrile, nitrogen evolution
Oxazaphospholidines
Reactions and Applications
Click Chemistry Applications
The azido group in 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester makes it an excellent candidate for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC):
Reaction Type
Description
Potential Products
Reference
CuAAC
Reaction between azides and terminal alkynes
1,2,3-triazoles
Pharmaceutical Synthesis
Used in preparing histone deacetylase inhibitors (HDACi)
Bioactive compounds
Spirooxindole Synthesis
[3+2] cycloaddition reactions
Complex heterocyclic structures
Application Area
Potential Role
Examples from Related Compounds
Reference
Antiviral Agents
Design of envelope protein inhibitors
Flavivirus inhibitors
HDACi Development
Cancer treatment
Compounds showing significant HDAC inhibition
Spirooxindole Derivatives
Various pharmacological applications
Compounds containing benzimidazole, triazole, and isatin moieties
Analytical Data
Spectroscopic Characteristics
Based on structural similarities with other azido compounds, the following spectroscopic features can be anticipated:
Analytical Method
Expected Characteristics
Reference
IR Spectroscopy
Strong bands at ~2100 cm⁻¹ (azide, N₃)
¹H-NMR
Methylene protons adjacent to azido group (3.5-4.5 ppm)
¹³C-NMR
Carbon signals for phenyl group (125-140 ppm), carbonyl carbon (~165 ppm)
Mass Spectrometry
Molecular ion peak at m/z 255, fragmentation pattern showing loss of N₂
Inferred
Chromatographic Analysis
For purification and analysis, the following chromatographic methods are applicable:
Method
Conditions
Application
Reference
Column Chromatography
Silica gel with hexane/ethyl acetate or hexane/acetone gradients
Purification
TLC
Silica gel, 1:2 AcOEt/hexane
Reaction monitoring
HPLC
Reverse phase, acetonitrile/water systems
Analytical assessment
Inferred
Hazard Type
Description
Precautionary Measures
Reference
Explosivity
Organic azides, especially multiple azido compounds, can be potentially hazardous and explosive
Avoid heat, shock, and friction
Chemical Reactivity
May undergo rapid decomposition with release of nitrogen gas
Proper storage and handling procedures
Toxicity
Potential irritant to skin, eyes, and respiratory system
Use appropriate personal protective equipment
General chemical safety
Recommendation
Details
Reference
Storage Conditions
Store at -20°C in tightly closed containers
Chemical Compatibility
Keep away from strong oxidizing agents, acids, and bases
General chemical safety
Transportation
Follow regulations for hazardous materials transportation
General chemical safety
Supplier
Catalog Number
Quantity/Price (if available)
Reference
United States Biological
003043
100mg/$358
Santa Cruz Biotechnology
Not specified
Not specified
Axsyn
AX-DE90
Not specified
Pharmaffiliates
PA 27 04696
Not specified
Alfa Chemistry
Not specified
Not specified
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